molecular formula C9H13N3O2 B13125816 3-(1H-Imidazol-1-yl)-1-methylpyrrolidine-3-carboxylicacid

3-(1H-Imidazol-1-yl)-1-methylpyrrolidine-3-carboxylicacid

Cat. No.: B13125816
M. Wt: 195.22 g/mol
InChI Key: YJUMEBQIHVQVQQ-UHFFFAOYSA-N
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Description

3-(1H-Imidazol-1-yl)-1-methylpyrrolidine-3-carboxylicacid is a compound that features both imidazole and pyrrolidine moieties. Imidazole is a five-membered heterocyclic ring containing two nitrogen atoms, while pyrrolidine is a saturated five-membered ring containing one nitrogen atom. The combination of these two structures in a single molecule provides unique chemical and biological properties, making it a subject of interest in various fields of research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(1H-Imidazol-1-yl)-1-methylpyrrolidine-3-carboxylicacid typically involves the condensation of imidazole derivatives with pyrrolidine derivatives. One common method is the reaction of 1-methylpyrrolidine-3-carboxylic acid with imidazole in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP). The reaction is usually carried out in an organic solvent such as dichloromethane at room temperature .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, purification processes such as recrystallization and chromatography are employed to obtain the compound in high purity .

Chemical Reactions Analysis

Types of Reactions

3-(1H-Imidazol-1-yl)-1-methylpyrrolidine-3-carboxylicacid can undergo various chemical reactions, including:

    Oxidation: The imidazole ring can be oxidized to form N-oxides.

    Reduction: The carboxylic acid group can be reduced to an alcohol.

    Substitution: The hydrogen atoms on the imidazole ring can be substituted with various functional groups.

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

3-(1H-Imidazol-1-yl)-1-methylpyrrolidine-3-carboxylicacid has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 3-(1H-Imidazol-1-yl)-1-methylpyrrolidine-3-carboxylicacid involves its interaction with specific molecular targets. The imidazole ring can coordinate with metal ions, making it a potential inhibitor of metalloenzymes. Additionally, the compound can interact with biological membranes, affecting their integrity and function .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-(1H-Imidazol-1-yl)-1-methylpyrrolidine-3-carboxylicacid is unique due to the presence of both imidazole and pyrrolidine rings in a single molecule. This dual functionality provides a broader range of chemical reactivity and biological activity compared to compounds containing only one of these rings .

Properties

Molecular Formula

C9H13N3O2

Molecular Weight

195.22 g/mol

IUPAC Name

3-imidazol-1-yl-1-methylpyrrolidine-3-carboxylic acid

InChI

InChI=1S/C9H13N3O2/c1-11-4-2-9(6-11,8(13)14)12-5-3-10-7-12/h3,5,7H,2,4,6H2,1H3,(H,13,14)

InChI Key

YJUMEBQIHVQVQQ-UHFFFAOYSA-N

Canonical SMILES

CN1CCC(C1)(C(=O)O)N2C=CN=C2

Origin of Product

United States

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